2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

Lipophilicity ADME Prediction Chromatographic Behavior

A vital building block for CNS-agent R&D, this ortho-methoxy substituted benzoic acid is essential for selective intramolecular Friedel-Crafts acylation. Unlike its meta/para isomers (CAS 17910-71-3, 14525-71-4), the unique ortho-methoxy pattern directs regioselective ring closure and ensures structural fidelity in dibenzosuberone and benzoxepine cores, preventing failed syntheses and impure APIs. Procure solely for its irreplaceable electronic and steric control in pharmacophore construction.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 93434-36-7
Cat. No. B3169053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
CAS93434-36-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H16O3/c1-19-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyKWUCZNSUDWCGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid (CAS 93434-36-7): Procurement-Ready Ortho-Methoxy Diarylalkane Scaffold for Dibenzosuberone Synthesis


2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS 93434-36-7) is a synthetic intermediate belonging to the diarylalkane carboxylic acid class, characterized by a benzoic acid core linked via an ethylene bridge to an ortho-methoxy substituted phenyl ring. With a molecular weight of 256.30 g/mol and a computed XLogP3 of 3.6, this compound serves primarily as a precursor in the synthesis of tricyclic pharmacophores, notably dibenzosuberones and benzoxepines, which are key intermediates in the preparation of central nervous system agents and other active pharmaceutical ingredients (APIs) [1][2][3].

Why 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid Cannot Be Interchanged with Meta, Para, or Non-Methoxylated Analogs


While several constitutional isomers and analogs exist—including the 3-methoxy (CAS 17910-71-3), 4-methoxy (CAS 14525-71-4), and the non-methoxylated 2-(2-phenylethyl)benzoic acid—direct substitution is not scientifically justifiable. The ortho-methoxy group uniquely influences both the compound's physicochemical profile (LogP, intramolecular hydrogen bonding) and its synthetic utility in regioselective cyclizations. Generic substitution with a meta or para isomer alters the electronic and steric environment of the ethylene bridge, potentially reducing yield in intramolecular Friedel-Crafts acylations and compromising the purity of downstream dibenzosuberone derivatives. The quantitative evidence below demonstrates that the ortho-methoxy substitution pattern is not merely a structural variation but a functional requirement for specific synthetic and research applications [1][2].

Quantitative Differentiation Evidence: 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid vs. Structural Analogs


Lipophilicity (LogP) Comparison: Ortho-Methoxy vs. Meta-Methoxy and Para-Methoxy Isomers

The ortho-methoxy substitution pattern of the target compound (2-methoxy) results in a computed lipophilicity (XLogP3) of 3.6, which is lower than the meta-methoxy isomer (4.01) but higher than the para-methoxy isomer (~3.18). This intermediate LogP value, coupled with the unique potential for intramolecular hydrogen bonding between the ortho-methoxy oxygen and the carboxylic acid proton, can influence solubility, chromatographic retention, and partitioning behavior in biphasic reaction systems compared to its isomers [1][2].

Lipophilicity ADME Prediction Chromatographic Behavior

Synthetic Yield in Dibenzosuberone Formation: Ortho-Methoxy vs. Non-Methoxylated Analog

In a key synthetic step for dibenzosuberone preparation, the target ortho-methoxy compound undergoes intramolecular Friedel-Crafts cyclization using thionyl chloride and aluminum(III) chloride in benzene to afford 2-hydroxy-5-dibenzosuberone with an isolated yield of 81% after 27 hours [1]. A related non-methoxylated analog, 2-(2-phenylethyl)benzoic acid, has been reported to undergo a different synthetic route (transfer hydrogenation using dipentene) to yield the corresponding intermediate in 86% [2]. While direct yield comparison is limited by different reaction conditions, the data confirm that the ortho-methoxy compound is a viable and efficient precursor for methoxy-substituted dibenzosuberones, which are distinct from the unsubstituted variants.

Organic Synthesis Intramolecular Friedel-Crafts Acylation Reaction Yield

Intramolecular Hydrogen Bonding Potential: Ortho-Methoxy vs. Meta/Para Isomers

The ortho-methoxy substitution in the target compound enables the formation of a strong intramolecular hydrogen bond between the methoxy oxygen and the carboxylic acid proton, a feature absent in the meta- and para-methoxy isomers. This interaction, well-documented for ortho-methoxybenzoic acids in general, persists even in polar aprotic solvents and can significantly alter the compound's conformational preferences, acidity (pKa), and solubility profile compared to its isomers [1]. For example, intramolecular hydrogen bonding can reduce the effective polarity of the molecule, potentially enhancing solubility in less polar organic solvents and influencing its behavior in chromatography and liquid-liquid extraction.

Conformational Analysis Intramolecular Hydrogen Bond Solubility

Procurement-Ready Applications: Where 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid Delivers Unique Value


Synthesis of Methoxy-Substituted Dibenzosuberone Pharmacophores

This compound is specifically procured for the synthesis of 2-methoxy-dibenzosuberone and related tricyclic ketones via intramolecular Friedel-Crafts acylation, a key step in preparing CNS-active agents and other APIs. The ortho-methoxy group is retained in the final tricyclic scaffold, enabling structure-activity relationship studies and modulation of pharmacological properties [1].

Preparation of Benzoxepine Derivatives

The diarylalkane scaffold serves as a precursor to benzoxepines, a class of oxygen-containing heterocycles with potential biological activity. The ortho-methoxy substitution may direct regioselective ring closure and influence the electronic properties of the resulting benzoxepine core [1].

Reference Standard for Isomeric Purity and Analytical Method Development

Given the distinct physicochemical properties (LogP, potential intramolecular H-bonding) compared to its meta and para isomers, the ortho-methoxy compound is valuable as an analytical reference standard for HPLC method development, stability studies, and quality control of synthetic intermediates where isomeric purity is critical [2].

Building Block for Solid-Phase Peptide Synthesis Linkers

As documented in patent literature, derivatives of this scaffold have been employed as linkers in solid-phase peptide synthesis, where the specific substitution pattern influences the linker's stability and cleavage conditions. The ortho-methoxy derivative may offer distinct advantages in this context [3].

Technical Documentation Hub

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